Tasisulam
Overview
Description
Tasisulam is a small molecule antitumor agent with a novel mechanism of action. It is currently being investigated for its potential in treating various human cancers, including melanoma, non-small cell lung cancer, and ovarian cancer . This compound induces apoptosis via the intrinsic pathway, resulting in cytochrome c release and caspase-dependent cell death .
Mechanism of Action
Target of Action
Tasisulam, also known as LY573636-sodium, is a small molecule antitumor agent . It primarily targets cells in the G2-M phase of the cell cycle . It also targets vascular endothelial growth factor (VEGF), epidermal growth factor, and fibroblast growth factor-induced endothelial cell cord formation .
Mode of Action
This compound interacts with its targets by inducing apoptosis via the intrinsic pathway, resulting in cytochrome c release and caspase-dependent cell death . It increases the proportion of cells with 4N DNA content and phospho-histone H3 expression, leading to G2-M accumulation and subsequent apoptosis . This compound also blocks VEGF, epidermal growth factor, and fibroblast growth factor-induced endothelial cell cord formation .
Biochemical Pathways
This compound affects the intrinsic pathway of apoptosis, leading to cytochrome c release and caspase-dependent cell death . It also influences the cell cycle by increasing the proportion of cells in the G2-M phase . Furthermore, it blocks the formation of endothelial cell cords induced by VEGF, epidermal growth factor, and fibroblast growth factor .
Pharmacokinetics
The pharmacokinetics of this compound involve a long terminal half-life, likely due to its high-affinity albumin binding . The dosing regimen of this compound was revised using a lean body weight-based algorithm targeting a specific Cmax . A loading/chronic dose paradigm was then implemented .
Result of Action
The molecular and cellular effects of this compound’s action involve inducing apoptosis in cancer cells and blocking the formation of endothelial cell cords . It also causes reversible, non G2-M-dependent growth arrest in primary endothelial cells . In vivo, this compound induces vascular normalization .
Biochemical Analysis
Biochemical Properties
Tasisulam interacts with various biomolecules, leading to biochemical reactions that result in apoptosis via the intrinsic pathway . This results in cytochrome c release and caspase-dependent cell death .
Cellular Effects
This compound influences cell function by increasing the proportion of cells with 4N DNA content and phospho-histone H3 expression, leading to G2-M accumulation and subsequent apoptosis . It also blocks VEGF, epidermal growth factor, and fibroblast growth factor-induced endothelial cell cord formation .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting mitotic progression and inducing vascular normalization . It does not block acute growth factor receptor signaling or induce apoptosis in primary endothelial cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound’s effects change over time. It has been observed to cause reversible, non G2-M-dependent growth arrest in primary endothelial cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At high doses, it has been observed to cause dose-limiting toxicity .
Metabolic Pathways
It is known that this compound has a long terminal half-life, likely because of its high-affinity albumin binding .
Transport and Distribution
Its high-affinity albumin binding suggests that it may be transported and distributed via albumin .
Subcellular Localization
Given its role in inducing apoptosis and blocking growth factor-induced endothelial cell cord formation, it is likely that this compound localizes to areas of the cell involved in these processes .
Preparation Methods
Tasisulam is synthesized through a series of chemical reactions involving benzamide, N-[(5-bromo-2-thienyl)sulfonyl]-2,4-dichloro-, sodium salt . The synthetic route involves the use of various reagents and conditions to achieve the desired product. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Tasisulam undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tasisulam has a wide range of scientific research applications. In chemistry, it is used as a model compound to study various chemical reactions and mechanisms . In biology, it is used to investigate the molecular pathways involved in apoptosis and cell cycle regulation . In medicine, this compound is being studied for its potential as an anticancer agent, with promising results in preclinical and clinical trials . In industry, this compound is used in the development of new therapeutic agents and as a tool for drug discovery .
Comparison with Similar Compounds
Tasisulam is unique compared to other similar compounds due to its dual-faceted mechanism of action involving mitotic catastrophe and antiangiogenesis . Similar compounds include sunitinib, which blocks VEGF-driven angiogenesis at the receptor kinase level, and other antineoplastic agents that target different molecular pathways . This compound’s ability to induce vascular normalization and its distinct mechanism of action set it apart from conventional chemotherapies .
Properties
IUPAC Name |
N-(5-bromothiophen-2-yl)sulfonyl-2,4-dichlorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrCl2NO3S2/c12-9-3-4-10(19-9)20(17,18)15-11(16)7-2-1-6(13)5-8(7)14/h1-5H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWONFUQGBVOKOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NS(=O)(=O)C2=CC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrCl2NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199869 | |
Record name | Tasisulam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
519055-62-0 | |
Record name | Tasisulam [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0519055620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tasisulam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11941 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tasisulam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TASISULAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YC4W9MSLJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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